The In Vivo Metabolic Fate of 1-Naphthyl Carbamate: A Technical Guide for Researchers
The In Vivo Metabolic Fate of 1-Naphthyl Carbamate: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the in vivo metabolism of 1-naphthyl N-methylcarbamate, commonly known as carbaryl. Designed for researchers, scientists, and professionals in drug development and toxicology, this document delves into the complex biotransformation pathways of carbaryl, the resulting metabolites, and the established methodologies for their study. Our focus is on providing not just a recitation of facts, but a deeper understanding of the scientific rationale behind the metabolic processes and the experimental designs used to investigate them.
Introduction: The Significance of Understanding Carbaryl Metabolism
Carbaryl is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings for decades.[1][2][3] Its mode of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] The efficacy and toxicity of carbaryl are intrinsically linked to its metabolic fate within a biological system. A thorough understanding of its in vivo metabolism is paramount for several key reasons:
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Toxicological Assessment: The biotransformation of carbaryl can lead to either detoxification or, in some cases, bioactivation, producing metabolites with altered toxicological profiles.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the rates of absorption, distribution, metabolism, and excretion (ADME) of carbaryl and its metabolites is essential for developing accurate PK/PD models to predict its behavior in different species.[4]
-
Exposure Biomarkoring: Identifying major metabolites allows for the development of reliable biomarkers for assessing human exposure to carbaryl.[4]
-
Regulatory Risk Assessment: A comprehensive metabolic profile is a cornerstone of the data package required by regulatory agencies for the safety evaluation and registration of pesticides.
This guide will navigate the reader through the primary metabolic pathways of carbaryl, the key enzymatic players, the resulting chemical entities, and the analytical strategies employed to unravel this complex metabolic puzzle.
Primary Metabolic Pathways of Carbaryl: A Dichotomy of Hydrolysis and Oxidation
The in vivo metabolism of carbaryl is a multifaceted process primarily occurring in the liver, involving a series of Phase I and Phase II enzymatic reactions.[6][7] The initial biotransformation of carbaryl proceeds through two major competing pathways: hydrolysis of the carbamate ester linkage and oxidation of the naphthalene ring and the N-methyl group.[4][5][6]
Hydrolytic Pathway: The Major Route to Detoxification
The hydrolysis of the ester bond in carbaryl represents a significant detoxification pathway, yielding 1-naphthol, methylamine, and carbon dioxide.[1][2] This reaction is catalyzed by various esterases, including paraoxonase/arylesterase 1, present in the plasma and liver.[4]
1-Naphthol, the primary product of this pathway, is a key biomarker of carbaryl exposure and is readily conjugated and excreted.[4] While generally considered less toxic than the parent compound in terms of AChE inhibition, 1-naphthol itself can undergo further metabolic activation to reactive intermediates, a topic we will explore in a later section.
Oxidative Pathway: A Cytochrome P450-Mediated Cascade
The oxidative metabolism of carbaryl is predominantly mediated by the cytochrome P450 (CYP450) monooxygenase system.[4][8][9][10] This pathway generates a variety of hydroxylated metabolites, which can retain or, in some cases, have altered biological activity before undergoing subsequent conjugation.
Key oxidative transformations include:
-
Ring Hydroxylation: CYP450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, catalyze the hydroxylation of the naphthalene ring at various positions, with 4-hydroxycarbaryl and 5-hydroxycarbaryl being prominent metabolites.[4][11]
-
N-Methyl Hydroxylation: The N-methyl group can be hydroxylated by enzymes such as CYP2B6 to form N-hydroxymethylcarbaryl.[4][6][11]
-
Epoxidation: The formation of an epoxide intermediate, 5,6-dihydro-5,6-dihydroxycarbaryl, has been identified as a significant metabolite, suggesting an arene oxide pathway.[6][11][12][13]
The specific CYP isoforms involved can vary between species, leading to differences in the metabolic profile and potential toxicity.[4][14]
Visualizing the Metabolic Crossroads
To better illustrate the intricate network of carbaryl metabolism, the following diagram outlines the primary hydrolytic and oxidative pathways.
Caption: Primary metabolic pathways of 1-naphthyl carbamate (carbaryl).
Phase II Conjugation: Facilitating Elimination
The primary metabolites of carbaryl, both from the hydrolytic and oxidative pathways, are typically lipophilic and require further biotransformation to facilitate their excretion from the body. This is achieved through Phase II conjugation reactions, which involve the attachment of endogenous polar molecules to the metabolites.
The most prominent conjugation reactions for carbaryl metabolites are:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on 1-naphthol and the hydroxylated carbaryl metabolites, forming highly water-soluble glucuronide conjugates.[12]
-
Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the hydroxylated metabolites, forming sulfate conjugates.[4][12] 1-Naphthyl sulfate is a major urinary metabolite.[4]
These conjugated metabolites are readily eliminated from the body, primarily through the urine.[12][13][15] The efficiency of these conjugation and excretion processes contributes to the relatively low potential for bioaccumulation of carbaryl.[15]
Experimental Methodologies for In Vivo Metabolism Studies
The elucidation of carbaryl's metabolic fate relies on a combination of well-established in vivo and in vitro experimental models, coupled with advanced analytical techniques.
In Vivo Study Design: A Step-by-Step Protocol
A typical in vivo study to characterize the metabolism of carbaryl involves the administration of the compound to laboratory animals (most commonly rats) and the subsequent collection and analysis of biological samples.
Protocol: In Vivo Metabolism and Excretion of 1-Naphthyl Carbamate in Rats
-
Test Substance Preparation: Radiolabeled [14C]carbaryl (either ring-labeled or carbonyl-labeled) is typically used to facilitate the tracing and quantification of the parent compound and its metabolites.[16] The labeled compound is formulated in a suitable vehicle for administration (e.g., corn oil for oral gavage).
-
Animal Dosing: Male and female rats are dosed with the test substance, often at multiple dose levels to assess dose-dependent metabolism.[13] The route of administration (e.g., oral, dermal, intravenous) is chosen based on the relevant human exposure scenario.[5]
-
Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 6, 12, 24, 48, 72, and 96 hours) post-dosing.[12][13] Blood samples may also be collected at various time points to determine the pharmacokinetic profile. At the termination of the study, tissues are harvested to assess for any potential residues.
-
Sample Processing and Analysis:
-
Quantification of Radioactivity: The total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting to establish the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling: Urine samples are often pooled and subjected to chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC).[15][17][18]
-
Metabolite Identification: The separated metabolites are identified using mass spectrometry (MS), often in tandem with HPLC (LC-MS/MS).[13][19] Comparison of retention times and mass spectra with authentic reference standards confirms the identity of the metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of novel metabolites.[8]
-
-
Data Interpretation: The quantitative data on the parent compound and its metabolites in various biological matrices are used to construct a comprehensive metabolic map and to determine the pharmacokinetic parameters.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo metabolism study of carbaryl.
Caption: Workflow for an in vivo metabolism study.
In Vitro Systems: Mechanistic Insights
While in vivo studies provide a holistic view of metabolism, in vitro systems are invaluable for dissecting the specific enzymes and pathways involved.
-
Liver Microsomes: Preparations of liver microsomes are rich in CYP450 enzymes and are widely used to study Phase I oxidative metabolism.[14][20]
-
Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II enzymes and provide a more complete model of hepatic metabolism.
-
Recombinant Enzymes: Using purified, recombinant CYP450 or UGT isoforms allows for the precise identification of the specific enzymes responsible for the formation of a particular metabolite.[14]
Quantitative Data Summary
The relative abundance of carbaryl metabolites can vary depending on the species, dose, and route of administration. However, some general trends have been observed in mammalian systems.
| Metabolite Class | Representative Metabolites | Typical Relative Abundance in Urine |
| Parent Compound | Carbaryl | Very Low (<1%) |
| Hydrolysis Products | 1-Naphthol and its conjugates | Major |
| Oxidative Metabolites | 4-Hydroxycarbaryl, 5-Hydroxycarbaryl, N-Hydroxymethylcarbaryl | Moderate to Minor |
| Epoxide-derived Metabolites | 5,6-Dihydro-5,6-dihydroxycarbaryl | Significant |
| Conjugates | Glucuronides and Sulfates of the above | Predominant form of excreted metabolites |
Note: This table provides a generalized summary. Specific quantitative values can be found in the cited literature.
The Metabolic Activation of 1-Naphthol
While hydrolysis of carbaryl to 1-naphthol is primarily a detoxification step, it is crucial to recognize that 1-naphthol can undergo further metabolic activation. In vitro studies using rat liver microsomes have demonstrated that 1-naphthol can be metabolized to reactive quinone species, such as 1,4-naphthoquinone.[20][21][22] This bioactivation appears to be mediated by both cytochrome P-450 and superoxide-dependent mechanisms.[20][21] These reactive quinones have the potential to covalently bind to cellular macromolecules, a mechanism often associated with cytotoxicity.
Conclusion and Future Directions
The in vivo metabolism of 1-naphthyl carbamate is a well-characterized process involving a complex interplay of hydrolytic, oxidative, and conjugative pathways. The primary routes of biotransformation lead to the formation of 1-naphthol and various hydroxylated metabolites, which are subsequently conjugated and efficiently excreted, primarily in the urine.
Future research in this area may focus on:
-
Human-Specific Metabolism: Further elucidation of the specific human CYP450 and UGT isoforms involved in carbaryl metabolism to improve human health risk assessments.
-
Metabolite-Specific Toxicity: In-depth toxicological evaluation of individual carbaryl metabolites to better understand their contribution to the overall toxicity profile of the parent compound.
-
Advanced Analytical Techniques: The application of high-resolution mass spectrometry and other advanced analytical tools to identify novel or low-abundance metabolites that may have biological significance.
By continuing to refine our understanding of the intricate metabolic fate of carbaryl, the scientific community can ensure a more robust and scientifically sound basis for its risk assessment and regulation.
References
-
Carbaryl (WHO Pesticide Residues Series 3). (n.d.). INCHEM. Retrieved from [Link]
-
Chauhan, S., Singh, A. K., & Jain, R. K. (2006). Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6. Applied and Environmental Microbiology, 72(1), 244–250. [Link]
-
Nong, A., et al. (2008). Bayesian Calibration of a Physiologically Based Pharmacokinetic/Pharmacodynamic Model of Carbaryl Cholinesterase Inhibition. Toxicological Sciences, 102(2), 249-262. Available from: [Link]
-
Fukuto, T. R., & Sims, J. J. (1971). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 19(5), 825–828. [Link]
-
Doherty, M., & Cohen, G. M. (1984). Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species. Biochemical pharmacology, 33(19), 3201–3208. [Link]
-
Keserü, G. M., & Nógrádi, M. (1995). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 43(9), 2539–2544. [Link]
-
Tang, J., Cao, Y., & Rose, R. L. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Xenobiotica, 32(10), 863–871. [Link]
-
Gao, J. (2008). Carbaryl Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
Dorough, H. W. (1974). Metabolism Of Carbamate Insecticides. United States Environmental Protection Agency. [Link]
-
Australian Government National Health and Medical Research Council. (2011). Carbaryl. In Australian Drinking Water Guidelines. Retrieved from [Link]
-
Twerdok, L. E., & Trush, M. A. (1990). Metabolic activation of 1-naphthol and phenol by a simple superoxide-generating system and human leukocytes. Chemico-biological interactions, 75(3), 313–327. [Link]
-
Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Retrieved from [Link]
-
Heenan, M. P. (1969). Conjugations of Carbaryl in Insects (Doctoral dissertation, Victoria University of Wellington). Retrieved from [Link]
-
Larkin, M. J., et al. (1998). Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038. Applied and Environmental Microbiology, 64(1), 374-377. [Link]
-
Paschke, T., & Rieger, P.-G. (2000). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 48(9), 4381-4387. [Link]
-
Fluck, D. S., Rappaport, S. M., & Smith, M. T. (1984). Conversion of 1-naphthol to naphthoquinone metabolites by rat liver microsomes: demonstration by high-performance liquid chromatography with reductive electrochemical detection. Archives of biochemistry and biophysics, 235(2), 351–358. [Link]
-
Massey, K. A., Van Engelen, D. L., & Warner, I. M. (1995). Determination of carbaryl as its primary metabolite, 1-naphthol, by reversed-phase high-performance liquid chromatography with fluorometric detection. Journal of chromatography. A, 708(2), 335–343. [Link]
-
Psathaki, K., et al. (2006). Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography–tandem mass spectrometry. Journal of Chromatography B, 839(1-2), 15-23. [Link]
-
Leeling, N. C., & Casida, J. E. (1966). Metabolites of Carbaryl (1-Naphthyl Methylcarbamate) in Mammals and Enzymatic Systems for Their Formation. Journal of Agricultural and Food Chemistry, 14(3), 281–290. [Link]
-
Bend, J. R., Holder, G. M., Protos, E., & Ryan, A. J. (1971). Water-soluble metabolites of carbaryl (1-naphthyl N-methylcarbamate) in mouse liver preparations and in the rat. Australian journal of biological sciences, 24(3), 535–546. [Link]
-
Dorough, H. W. (1973). Metabolism of Carbamate Insecticides. Environmental Protection Agency. [Link]
-
Peris-Vicente, J., et al. (2013). Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables. The Scientific World Journal, 2013, 856031. [Link]
-
Strother, A., & Wheeler, L. (1980). Excretion and Disposition of [14C]carbaryl in Pregnant, Non-Pregnant and Foetal Tissues of the Rat After Acute Administration. Xenobiotica, 10(2), 113-124. [Link]
-
Food and Agriculture Organization of the United Nations. (2002). CARBARYL (008). Retrieved from [Link]
-
Puga, A., et al. (1990). 1-naphthyl N-methyl carbamate effect on intra- and extracellular concentrations of arachidonic acid metabolites, and on the chemiluminescence generation by mouse peritoneal macrophages. International Journal of Immunopharmacology, 12(2), 155-163. [Link]
-
Bend, J. R., et al. (1971). WATER-SOLUBLE METABOLITES OF CARBARYL (I-NAPHTHYL N-METHYLCARBAMATE) IN MOUSE LIVER PREPARATIONS AND IN THE RAT. ConnectSci. [Link]
-
Leeling, N. C., & Casida, J. E. (1966). Metabolites of Carbaryl (1-Naphthyl Methylcarbamate) in Mammals and Enzymatic Systems for Their Formation. Journal of Agricultural and Food Chemistry, 14(3), 281-290. [Link]
-
California Department of Pesticide Regulation. (2014). Carbaryl (1-naphthyl methylcarbamate). Retrieved from [Link]
-
Sharma, I. D., & Nath, A. (1996). Metabolism of 1‐naphthyl‐N‐methyl carbamate (carbaryl) by bacterial isolates from honey bees and the effect of bacterial inoculations on carbaryl tolerance in bees. Journal of Applied Microbiology, 81(3), 235-241. [Link]
-
Paulson, G. D., et al. (1970). Metabolites of carbaryl (1-naphthyl methylcarbamate) in chicken urine. Journal of Agricultural and Food Chemistry, 18(1), 110-115. [Link]
-
Carpenter, C. P., et al. (1961). Insecticide Toxicology, Mammalian Toxicity of 1-Naphthyl-N-methylcarbamate (Sevin Insecticide). Journal of Agricultural and Food Chemistry, 9(1), 30-39. [Link]
-
Li, Y., et al. (2022). Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection. Molecules, 27(19), 6599. [Link]
-
Popiolek, M., et al. (2020). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Frontiers in Endocrinology, 11, 579. [Link]
-
Tibu, A., & Avi, M. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 24(16), 2997. [Link]
-
Phale, P. S., et al. (2019). Metabolic engineering of Pseudomonas bharatica CSV86T to degrade Carbaryl (1-naphthyl-N-methylcarbamate) via the salicylate-catechol route. Applied and Environmental Microbiology, 85(13), e00551-19. [Link]
-
Peter, J. V., & Sudarsan, T. I. (2022). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbaryl Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Water-soluble metabolites of carbaryl (1-naphthyl N-methylcarbamate) in mouse liver preparations and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 262. Carbaryl (WHO Pesticide Residues Series 3) [inchem.org]
- 13. fao.org [fao.org]
- 14. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 16. Excretion and disposition of [14C]carbaryl in pregnant, non-pregnant and foetal tissues of the rat after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of carbaryl as its primary metabolite, 1-naphthol, by reversed-phase high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic activation of 1-naphthol by rat liver microsomes to 1,4-naphthoquinone and covalent binding species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic activation of 1-naphthol and phenol by a simple superoxide-generating system and human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
